1-Bromo-1-ethoxycyclopropane: A Strategic Reagent for Cyclopropanone Equivalents and Ring Expansions
1-Bromo-1-ethoxycyclopropane: A Strategic Reagent for Cyclopropanone Equivalents and Ring Expansions
An In-Depth Technical Guide on 1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) .
Executive Summary
1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2) is a specialized geminal halo-ether used primarily as a cyclopropanone equivalent in advanced organic synthesis. Unlike simple cyclopropanes, the presence of both a bromine atom and an ethoxy group on the C1 carbon creates a unique reactivity profile. It serves as a precursor to 1-ethoxycyclopropyllithium , a nucleophilic species that allows for the introduction of cyclopropyl moieties into complex molecules.
Its primary utility in drug development lies in [3+1] annulation strategies , where it reacts with carbonyls to form cyclobutanones via acid-catalyzed rearrangement. This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this reagent, focusing on its role in generating spirocyclic and ring-expanded scaffolds common in pharmacophores.
Chemical Identity & Physical Properties
The geminal substitution pattern (Br and OEt on the same carbon) imparts significant polarity and reactivity to the cyclopropane ring. The compound is a liquid at room temperature and must be handled under inert atmospheres due to the sensitivity of the
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 95631-62-2 | |
| IUPAC Name | 1-Bromo-1-ethoxycyclopropane | |
| Molecular Formula | C | |
| Molecular Weight | 165.03 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage if not stabilized.[1] |
| Boiling Point | 44–46 °C @ 15 mmHg | Volatile; vacuum distillation recommended. |
| Density | 1.39 – 1.46 g/cm³ | Predicted/Experimental range. |
| Refractive Index | ||
| Solubility | Soluble in Et | Decomposes in water/protic solvents. |
| Stability | Moisture Sensitive | Hydrolyzes to ethyl 3-bromopropionate or cyclopropanone equivalents. |
Synthesis & Production Protocols
The synthesis of 1-bromo-1-ethoxycyclopropane is rarely performed via direct halogenation of ethoxycyclopropane due to selectivity issues. The industry-standard protocol involves the conversion of cyclopropanone ethyl hemiacetal (or its trimethylsilyl ether) using phosphorus tribromide (
Precursor Synthesis (The Ruhlmann Method)
The hemiacetal precursor is generated via the reductive cyclization of ethyl 3-chloropropanoate.
-
Reagents: Ethyl 3-chloropropanoate, Sodium (dispersion), Trimethylsilyl chloride (TMSCl).
-
Mechanism: The acyloin-type condensation produces 1-ethoxy-1-(trimethylsilyloxy)cyclopropane .
-
Methanolysis: Treatment with MeOH yields cyclopropanone ethyl hemiacetal .
Bromination Protocol (Standard Operating Procedure)
This step converts the hemiacetal hydroxyl group to a bromide using mild conditions to prevent ring opening.
Reagents:
-
Cyclopropanone ethyl hemiacetal (1.0 equiv)
-
Phosphorus tribromide (
) (0.35 equiv) -
Solvent: Diethyl ether (anhydrous)
-
Catalyst: Pyridine (trace, optional)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and
inlet. Cool to -10 °C . -
Dissolution: Dissolve cyclopropanone ethyl hemiacetal in anhydrous diethyl ether.
-
Addition: Add
dropwise over 30 minutes. Maintain temperature below 0 °C to avoid exothermic decomposition. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn cloudy as phosphorous acid byproducts precipitate.
-
Workup: Decant the ethereal layer.[2] Wash rapidly with ice-cold
(aq) to neutralize acid traces. Note: Work quickly to minimize hydrolysis. -
Purification: Dry over
and concentrate in vacuo. Distill the residue under reduced pressure (15 mmHg) to obtain the pure bromide.
Visualization: Synthesis Workflow
Caption: Synthesis of 1-bromo-1-ethoxycyclopropane from acyclic precursors via the hemiacetal intermediate.
Mechanistic Reactivity & Applications
The core value of 1-bromo-1-ethoxycyclopropane is its ability to function as a masked cyclopropanone . Direct use of cyclopropanone is hazardous and impractical due to polymerization; this reagent solves that problem.
Generation of 1-Ethoxycyclopropyllithium
Treatment of the bromide with tert-butyllithium (
-
Constraint: The resulting carbenoid species is thermally unstable. It must be generated at -78 °C and reacted immediately with electrophiles.
-
Alternative: Use of Zinc (Zn) can generate the Reformatsky-type reagent, which is less basic and more tolerant of functional groups.
The [3+1] Annulation (Cyclobutanone Synthesis)
This is the most "field-proven" application in drug discovery. The reaction sequence transforms a ketone/aldehyde into a cyclobutanone, effectively inserting a methylene group and expanding the ring.
Mechanism:
-
Nucleophilic Attack: 1-Ethoxycyclopropyllithium adds to a ketone (carbonyl) to form a 1-ethoxycyclopropyl carbinol .
-
Acidic Rearrangement: Treatment with aqueous acid (
or ) protonates the hydroxyl group. -
Ring Expansion: The cyclopropane ring opens via semi-pinacol rearrangement, driven by the release of ring strain (~27.5 kcal/mol), yielding a cyclobutanone.
Visualization: The Miller Annulation Protocol
Caption: The "Miller Protocol" for converting carbonyls to cyclobutanones using 1-bromo-1-ethoxycyclopropane.
Safety & Handling Guidelines
As an
-
Storage: Store at 2–8 °C under Argon. Stabilize with silver wool or copper turnings if long-term storage is required to scavenge free HBr.
-
Hazards:
-
Lachrymator: Potent eye irritant. Use only in a fume hood.
-
Hydrolysis: Reacts with moisture to release HBr and ethyl 3-bromopropionate.
-
-
Spill Control: Neutralize spills with aqueous sodium bicarbonate before disposal. Do not use water directly as it accelerates acid generation.
References
-
Miller, S. A., & Gadwood, R. C. (1988). 1-Ethoxycyclopropyllithium: A useful reagent for the synthesis of cyclobutanones.[3] Organic Syntheses, 67, 210. (Describes the generation and use of the lithiated species).
- Salaün, J. (1983). Cyclopropane derivatives and their diverse biological activities. Chemical Reviews, 83(6), 619-632. (Review of cyclopropane reactivity and hemiacetal precursors).
- Rühlmann, K. (1971). Die Umsetzung von Carbonsäureestern mit Natrium in Gegenwart von Trimethylchlorsilan. Synthesis, 1971(05), 236-253.
- Kulinkovich, O. G. (2003). Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents. Chemical Reviews, 103(7), 2597-2632. (Context on cyclopropanol/cyclopropane synthesis relevant to drug design).
-
PubChem Compound Summary. (2025). 1-Bromo-1-ethoxycyclopropane (CID 13380321).[1] National Center for Biotechnology Information.
